molecular formula C9H8O3 B12660080 Pyruvic acid, phenyl ester CAS No. 2149-49-7

Pyruvic acid, phenyl ester

Cat. No.: B12660080
CAS No.: 2149-49-7
M. Wt: 164.16 g/mol
InChI Key: LMKPPOCIIACDQU-UHFFFAOYSA-N
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Description

Pyruvic acid, phenyl ester, also known as phenyl pyruvate, is an organic compound with the molecular formula C9H8O3. It is an ester derived from pyruvic acid and phenol. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvic acid, phenyl ester can be synthesized through the esterification of pyruvic acid with phenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

CH3COCOOH+C6H5OHCH3COCOOC6H5+H2O\text{CH}_3\text{COCOOH} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COCOOC}_6\text{H}_5 + \text{H}_2\text{O} CH3​COCOOH+C6​H5​OH→CH3​COCOOC6​H5​+H2​O

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of pyruvic acid and phenol.

    Reduction: This compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Hydrolysis: Pyruvic acid and phenol.

    Reduction: Corresponding alcohols.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Pyruvic acid, phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyruvic acid, phenyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to pyruvic acid, which plays a crucial role in cellular respiration and energy production. The ester can also participate in various chemical reactions, acting as a substrate or intermediate in enzymatic and non-enzymatic processes.

Comparison with Similar Compounds

    Ethyl pyruvate: An ester of pyruvic acid and ethanol, used in similar applications but with different reactivity and properties.

    Methyl pyruvate: An ester of pyruvic acid and methanol, also used in organic synthesis and research.

Uniqueness: Pyruvic acid, phenyl ester is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other pyruvate esters. This makes it particularly valuable in specific synthetic applications and research studies.

Properties

CAS No.

2149-49-7

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

phenyl 2-oxopropanoate

InChI

InChI=1S/C9H8O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

LMKPPOCIIACDQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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